{6-Chloro-4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone
Description
The compound {6-Chloro-4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone features a quinoline core substituted with a piperazine moiety at position 4 and a morpholine-linked methanone group at position 2. The quinoline system is further modified with a chlorine atom at position 6, while the piperazine ring is substituted with a 5-chloro-2-methylphenyl group.
Properties
IUPAC Name |
[6-chloro-4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26Cl2N4O2/c1-17-2-3-19(27)15-23(17)29-6-8-30(9-7-29)24-20-14-18(26)4-5-22(20)28-16-21(24)25(32)31-10-12-33-13-11-31/h2-5,14-16H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOWTCHFIIAFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound {6-Chloro-4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its structure, biological activity, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C25H26Cl2N4O2
- Molecular Weight : 485.4 g/mol
- CAS Number : 1326913-36-3
The compound features a quinoline core substituted with a piperazine moiety and a morpholine group, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing quinoline and piperazine structures often exhibit significant antimicrobial properties. A study involving similar derivatives demonstrated moderate to excellent antimicrobial activities against various bacterial strains, suggesting that this compound may possess similar efficacy .
Anticancer Potential
Quinoline derivatives have been extensively studied for their anticancer properties. Preliminary studies suggest that the presence of the quinoline ring in this compound may contribute to its ability to inhibit cancer cell proliferation. For instance, compounds with analogous structures have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Enzyme Inhibition
Inhibition of specific enzymes such as acetylcholinesterase (AChE) has been observed in related compounds. Given the structural similarities, it is hypothesized that this compound could also exhibit enzyme inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
-
Antimicrobial Screening :
- A series of synthesized compounds were tested for antimicrobial activity, revealing that those with piperazine and quinoline moieties exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
- Table 1 : Antimicrobial Activity Results
Compound Bacterial Strain Zone of Inhibition (mm) A E. coli 15 B S. aureus 20 C P. aeruginosa 18
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Anticancer Studies :
- In vitro studies on cancer cell lines showed that compounds similar to {6-Chloro...} induced apoptosis and inhibited cell cycle progression.
- Table 2 : Anticancer Activity Results
Cell Line IC50 (µM) HeLa 10 MCF7 12 A549 15
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Enzyme Inhibition Tests :
- Compounds structurally related to {6-Chloro...} were evaluated for their ability to inhibit AChE, showing promising results that warrant further investigation.
- Table 3 : Enzyme Inhibition Results
Compound AChE Inhibition (%) D 75 E 80
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinoline, including this compound, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation in various cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and SK-BR3 (breast cancer) cells. Its mechanism of action may involve the modulation of signaling pathways associated with cell growth and survival .
Antimicrobial Properties
The compound has shown promising results against a range of microbial pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi . The presence of electron-withdrawing groups enhances its antibacterial activity, making it a candidate for developing new antimicrobial agents.
Antiparasitic Effects
Quinoline derivatives are also recognized for their antiparasitic properties. This compound has been evaluated for its efficacy against parasites such as Trypanosoma brucei, the causative agent of sleeping sickness. Its ability to interfere with the metabolic processes of these parasites highlights its potential as an antiparasitic drug .
Neurological Applications
Given the structural attributes of the compound, there is potential for applications in treating neurological disorders. Compounds with piperazine and morpholine moieties have been investigated for their effects on neurotransmitter systems, particularly as antagonists at various receptors involved in mood regulation and anxiety .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical transformations to build the complex structure. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized product .
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
- Anticancer Study : A study on N-(quinolinyl)morpholines demonstrated that modifications to the quinoline structure significantly impacted antiproliferative activity against cancer cell lines, suggesting that similar modifications could enhance the efficacy of 6-Chloro-4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]quinolin-3-yl(morpholin-4-yl)methanone .
- Antimicrobial Study : Research highlighted that derivatives containing morpholine exhibited enhanced activity against Mycobacterium smegmatis due to specific substituents on the quinoline ring. This suggests that optimizing substituent patterns could lead to improved antimicrobial agents .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Structure-Activity Relationship (SAR) Insights
- Morpholine vs. Cyclohexyl/Sulfonyl Groups : The morpholine group in the target compound likely enhances aqueous solubility compared to the lipophilic difluorocyclohexyl (2l) or sulfonyl moieties (11a-j, 99). This could improve bioavailability .
- Chlorine Substitution: The 6-Cl on the quinoline core (target and ) may enhance binding affinity through halogen bonding, whereas 7-Cl (2l) could alter steric interactions .
- Piperazine Modifications : Substituting piperazine with pyrimidinyl () or sulfonyl groups () introduces distinct electronic effects—pyrimidine may engage in base-pairing, while sulfonyl groups could act as hydrogen bond acceptors .
Q & A
Basic: What synthetic routes are established for synthesizing this compound, and how can intermediates be purified?
Methodological Answer:
The compound can be synthesized via sequential nucleophilic substitution and coupling reactions. Key steps include:
- Quinoline core formation : React 4-chloroquinoline derivatives with piperazine in isopropanol to form 4-(piperazin-1-yl)quinoline intermediates .
- Piperazine functionalization : Introduce the 5-chloro-2-methylphenyl group via Buchwald–Hartwig coupling or nucleophilic substitution .
- Morpholine incorporation : Use a Friedel-Crafts acylation or carbodiimide-mediated coupling to attach morpholine-4-yl-methanone .
Purification : Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) effectively removes byproducts . Yields typically range from 56% to 75%, depending on substituent reactivity .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- 1H NMR : Identifies proton environments in the quinoline (δ 7.5–8.5 ppm), piperazine (δ 2.5–3.5 ppm), and morpholine (δ 3.6–3.8 ppm) moieties. Discrepancies may arise from tautomerism (e.g., keto-enol forms) .
- LC/MS (ESI-MS) : Confirms molecular weight (e.g., m/z = 486.02 [M+1]) and detects halogen isotopes (chlorine doublets) .
- X-ray crystallography : Resolves molecular geometry, as demonstrated for related quinoline-piperazine hybrids (monoclinic P21/c, β = 91.56°) .
Advanced: How should researchers design experiments to assess biological activity while addressing false positives?
Methodological Answer:
- Assay selection : Use target-specific assays (e.g., kinase inhibition, GPCR binding) with positive/negative controls. For example, evaluate dopamine receptor affinity via radioligand displacement assays .
- Dose optimization : Conduct dose-response curves (0.1–100 µM) to identify IC50 values. Include solvent controls (e.g., DMSO < 0.1%) to avoid artifacts .
- Counter-screening : Test against off-target receptors (e.g., serotonin receptors) to confirm selectivity. Use SPR or ITC for binding kinetics .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- Dynamic effects : If NMR signals suggest multiple conformers, perform variable-temperature NMR (VT-NMR) or 2D NOESY to detect rotational barriers in the piperazine ring .
- Tautomeric equilibria : For morpholinyl-methanone groups, use deuterated solvents (e.g., DMSO-d6) and compare with computational predictions (DFT) .
- Crystallographic validation : Cross-validate NMR assignments with X-ray data (e.g., bond lengths < 1.5 Å for C-N piperazine bonds) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders .
- First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Consult a physician and provide the SDS .
- Storage : Store in airtight containers at –20°C under nitrogen to prevent hydrolysis of the morpholine carbonyl group .
Advanced: How can computational modeling predict SAR for this compound’s derivatives?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., dopamine D2 receptor). Prioritize piperazine and morpholine moieties as pharmacophores .
- QSAR models : Train on halogen-substituted analogs (e.g., Cl vs. Br) to quantify steric/electronic effects on activity .
- MD simulations : Simulate solvation effects (e.g., water bridges around morpholine) to optimize bioavailability .
Advanced: What strategies improve synthetic yield and purity in scale-up?
Methodological Answer:
- Catalyst optimization : Replace traditional Pd catalysts with ligand-accelerated systems (e.g., XPhos) for efficient C-N coupling .
- Byproduct mitigation : Add molecular sieves during morpholine acylation to absorb HCl byproducts .
- Crystallization screening : Use solvent/antisolvent pairs (e.g., ethanol/water) to enhance crystal lattice stability .
Advanced: How does modifying the piperazine substituent affect bioactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., Cl, CF3): Increase receptor binding affinity but may reduce solubility. Compare 5-chloro-2-methylphenyl (logP = 3.92) vs. 3,5-dichlorophenyl analogs .
- Steric effects : Bulkier groups (e.g., naphthyl) disrupt piperazine ring flexibility, lowering activity .
- Protonation states : At physiological pH, the piperazine nitrogen’s pKa (~8.5) influences membrane permeability .
Advanced: How to evaluate stability under physiological conditions?
Methodological Answer:
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor morpholine carbonyl degradation via HPLC .
- Metabolic stability : Use liver microsomes (human/rat) to quantify CYP450-mediated oxidation of the quinoline core .
- Light sensitivity : Store solutions in amber vials; UV-Vis spectroscopy tracks photo-degradation (λmax ~310 nm) .
Advanced: How to resolve disorder in X-ray crystallographic data for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
